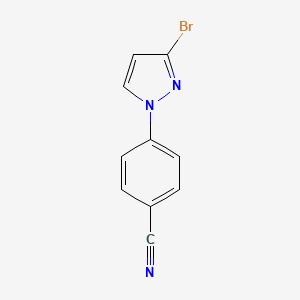![molecular formula C12H17NO B1485506 trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol CAS No. 2165538-96-3](/img/structure/B1485506.png)
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (TPC) is an organic compound which has a wide range of applications in the scientific and medical fields. It is a cyclic amine which has been found to have a variety of interesting chemical and biological properties. The compound has been studied extensively in the laboratory and has been used in a variety of research applications, including drug synthesis, enzyme inhibition, and metabolic regulation. We will also discuss the potential future directions of research on TPC.
Applications De Recherche Scientifique
Pharmaceutical Research: Synthesis of Novel Drug Candidates
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol: is a valuable precursor in the synthesis of novel therapeutic agents. Its unique structural features, such as the cyclobutane ring, enable the development of drugs with potential efficacy against a variety of health conditions, including neurological disorders and metabolic diseases .
Agrochemical Research: Development of Crop Protection Agents
In agrochemistry, this compound serves as a key building block for creating advanced crop protection chemicals. It contributes to the synthesis of potent and selective pesticides, which are crucial for improving agricultural yields and promoting sustainable farming practices .
Material Science: Creation of Innovative Materials
The compound’s distinctive chemical structure makes it an asset in material science applications. It can be used to synthesize new materials with desired properties for various industrial uses .
Chemical Synthesis: Versatile Building Block
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol: is recognized for its versatility as a building block in organic synthesis. It allows chemists to explore new molecular designs and construct complex molecules with precision .
Biochemistry: Study of Biological Pathways
This compound can be utilized in biochemical research to study and manipulate biological pathways. It may help in understanding the biochemical basis of diseases and the development of targeted treatments .
Medicinal Chemistry: Drug Design and ADMET Optimization
Medicinal chemists use trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol to design drugs with improved pharmacokinetic and pharmacodynamic properties. Incorporating the cyclobutane motif into drug molecules can enhance their clinical efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .
Propriétés
IUPAC Name |
(1R,2R)-2-(2-phenylethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-6-11(12)13-9-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHYTVYCLHGCA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)


![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)